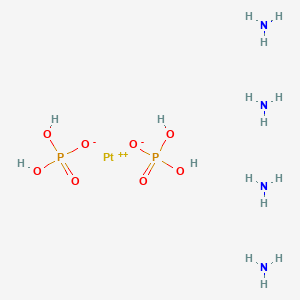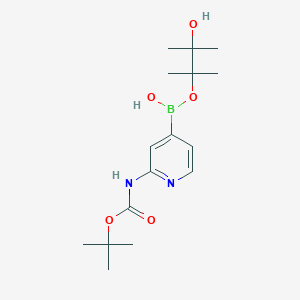
Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrobromide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrobromide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the p-Methoxyphenyl Group: This step involves the substitution reaction where p-methoxyphenyl halide reacts with the piperazine core.
Attachment of the Trimethoxycinnamoyl Group: The final step involves the reaction of the intermediate with 3,4,5-trimethoxycinnamoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the cinnamoyl double bond, converting it to a saturated alkyl chain.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Piperazine derivatives, including Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrobromide, have been studied for various applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Investigated for their potential as enzyme inhibitors.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrochloride
- Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, sulfate
Uniqueness
The hydrobromide salt form of the compound may exhibit different solubility and stability properties compared to other salt forms, potentially affecting its pharmacokinetics and pharmacodynamics.
Propiedades
Número CAS |
37399-58-9 |
|---|---|
Fórmula molecular |
C25H33BrN2O5 |
Peso molecular |
521.4 g/mol |
Nombre IUPAC |
(E)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-one;hydrobromide |
InChI |
InChI=1S/C25H32N2O5.BrH/c1-29-22-9-6-20(7-10-22)27-15-13-26(14-16-27)12-11-21(28)8-5-19-17-23(30-2)25(32-4)24(18-19)31-3;/h5-10,17-18H,11-16H2,1-4H3;1H/b8-5+; |
Clave InChI |
KCMDIHWIVFNRSU-HAAWTFQLSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Br |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)


![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)
![5-O-[(3R)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B13832972.png)


![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)


![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)
![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)
